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Compound of Interest

Compound Name: Pyrene-4,5,9,10-13C4

CAS No.: 1173023-76-1

Cat. No.: B3418347

Get Quote

Technical Guide: Pyrene-4,5,9,10-13C4
Structure, Synthesis, and Application in Isotope Dilution Mass Spectrometry[1][2]

Introduction
Pyrene-4,5,9,10-13C4 is a highly specialized stable isotope-labeled polycyclic aromatic

hydrocarbon (PAH).[1][2] It serves as a critical internal standard in the quantitative analysis of

environmental and biological samples.[2] Unlike deuterated standards, which can suffer from

deuterium-hydrogen exchange (D/H exchange) under acidic conditions or high temperatures,

this Carbon-13 labeled isotopologue offers superior chemical stability and retention time

precision.[1][2]

This guide dissects the molecular architecture of Pyrene-4,5,9,10-13C4, detailing the strategic

placement of the isotopic labels at the chemically distinct "K-region" (waist) positions.[1][2] It

provides a comprehensive workflow for its use in Isotope Dilution Mass Spectrometry (IDMS),

supported by mechanistic insights into its synthesis and physicochemical behavior.[1][2]
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Property Specification

Chemical Name Pyrene-4,5,9,10-13C4

CAS Number 1173023-76-1

Molecular Formula

C

C

H

Molecular Weight 206.22 g/mol (approx. +4 Da shift vs. native)

Isotopic Purity
99 atom %

C

Appearance White to pale yellow crystalline solid

Solubility
Soluble in dichloromethane, toluene, acetone;

insoluble in water

Chemical Structure & Isotopic Topology
The Pyrene Core and Label Placement
Pyrene consists of four fused benzene rings (pericondensed).[2] The IUPAC numbering system

for pyrene is unique; the periphery is numbered 1 through 10.[2]

Non-K-Region: Positions 1, 2, 3, 6, 7, 8.[1][2]

K-Region (The "Waist"): Positions 4, 5, 9, and 10.[1][2][3][4]

In Pyrene-4,5,9,10-13C4, the Carbon-13 atoms are incorporated exclusively at these "waist"

positions.[1][2] These carbons are structurally significant because they form the two ethylene-

like bridges that connect the two biphenyl moieties of the pyrene skeleton.
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The diagram below illustrates the specific labeling pattern. Note that the labels (highlighted in

red) are located at the sites of highest electron density (the K-region), which are typically the

primary sites for electrophilic attack and metabolic oxidation.[2]
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Caption: Topology of Pyrene-4,5,9,10-13C4. Red nodes indicate Carbon-13 enrichment sites at

the K-regions.

Analytical Characterization (NMR & MS)[4][8][9][10]
Nuclear Magnetic Resonance (NMR) Signatures
The presence of

C at positions 4, 5, 9, and 10 introduces distinct splitting patterns due to scalar coupling (

-coupling).[1][2]

H NMR (Proton):

In native pyrene, protons at 4, 5, 9, 10 appear as a singlet because they are chemically

equivalent and have no vicinal proton neighbors.[1][2]

In Pyrene-4,5,9,10-13C4, these protons are directly attached to

C.[1][2] This results in a large doublet centered at the original chemical shift (
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ppm) with a coupling constant

Hz.

C NMR (Carbon):

The labeled carbons (C4, C5, C9, C10) appear as enhanced signals.[1][2]

C-

C Coupling: Since C4 is adjacent to C5 (and C9 to C10), the spectrum will show doublets
for these peaks due to

coupling (typically 50–70 Hz for aromatic bonds). This confirms the contiguous nature of
the labels.

Mass Spectrometry (MS)
Mass Shift: The molecular ion (

) shifts from

202 (native) to

206.

Fragmentation: The fragmentation pattern remains identical to native pyrene (loss of H, C

H

, etc.), but fragment ions containing the label will also exhibit the +4 Da (or partial) shift.[1][2]

Isotope Effect: Retention time on non-polar GC columns (e.g., DB-5MS) is virtually identical

to native pyrene, co-eluting perfectly.[1][2] This is a critical advantage over deuterated

standards, which often elute slightly earlier due to the deuterium isotope effect.[1][2]

Synthesis Logic
While specific industrial recipes are proprietary, the synthesis of Pyrene-4,5,9,10-13C4 follows

a convergent route, typically involving the cyclization of a biphenyl derivative bridged by labeled

two-carbon units.[1][2]
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Mechanistic Pathway[1][2][5]
Precursor Selection: The synthesis likely begins with 2,2',6,6'-tetrasubstituted biphenyl or a

[2.2]metacyclophane derivative.[1][2]

Label Incorporation: The

C atoms are introduced via a labeled bridging reagent. For example, bridging the 2,2' and
6,6' positions of a biphenyl core with

C

-acetylene equivalents or via a Wittig reaction using

C-labeled ylides.[1][2]

Cyclization: An electrophilic cyclization or photochemical closure forms the two "waist" bonds

(C4-C5 and C9-C10), locking the labels into the K-region.

Application: Isotope Dilution Mass Spectrometry
(IDMS)[3]
The primary application of Pyrene-4,5,9,10-13C4 is as an Internal Standard for quantifying

PAHs in complex matrices (soil, water, tissue).[1][2]

Why Use 13C4 over Deuterated (d10) Pyrene?
No Back-Exchange: Deuterium on aromatic rings can exchange with H+ in acidic media or

during high-temperature extraction (ASE/PSE).

C is covalently stable and non-exchangeable.[5]

Co-Elution:

C analogs co-elute exactly with the native analyte, ensuring that matrix effects (ion
suppression/enhancement) affect both the standard and the analyte equally at the exact
same moment in the ion source.[1][2]

Experimental Workflow
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The following diagram outlines the IDMS protocol for analyzing Pyrene in environmental

samples using the 13C4 standard.

Environmental Sample
(Soil/Water)

Extraction
(Soxhlet / ASE / LLE)

 1. Weigh Sample 

Spike with IS:
Pyrene-4,5,9,10-13C4

 2. Add IS prior to solvent 

Cleanup
(Silica Gel / GPC)

 3. Concentrate Extract 

GC-MS / LC-MS Analysis
(SIM Mode)

 4. Inject 

Quantification
(Response Factor Calculation)

 5. Compare Areas (m/z 202 vs 206) 

Click to download full resolution via product page

Caption: IDMS Workflow. The 13C4 standard is added immediately before extraction to correct

for all recovery losses.

Quantification Protocol
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Spiking: Add a known amount of Pyrene-4,5,9,10-13C4 to the sample before adding solvent.

[1][2]

MS Acquisition (SIM Mode): Monitor the following ions:

Native Pyrene:

202.1[2]

Internal Standard:

206.1[2]

Calculation: Use the Relative Response Factor (RRF):

Where

is peak area and

is concentration.[6]

Safety & Handling
Carcinogenicity: Like native pyrene, the labeled analog should be treated as a potential

carcinogen and mutagen.[1][2]

Handling: Handle only in a fume hood wearing nitrile gloves.[2]

Storage: Store neat material at room temperature or 4°C, protected from light. Solutions

(e.g., in nonane or toluene) are stable for years if sealed to prevent evaporation.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b3418347?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3418347?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

